molecular formula C40H82 B12307479 n-Tetracontane-d82

n-Tetracontane-d82

Cat. No.: B12307479
M. Wt: 645.6 g/mol
InChI Key: KUPLEGDPSCCPJI-DALXUYCVSA-N
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Description

n-Tetracontane-d82 is a deuterium-labeled version of n-Tetracontane, a long-chain alkane with the molecular formula C40H82. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research due to its unique properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Tetracontane-d82 typically involves the deuteration of n-Tetracontane. This process can be achieved through catalytic exchange reactions where n-Tetracontane is exposed to deuterium gas in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors designed to handle high pressures and temperatures. The deuterium gas used in the reaction is often sourced from heavy water (D2O), which is a common industrial source of deuterium .

Chemical Reactions Analysis

Types of Reactions

n-Tetracontane-d82, like its non-deuterated counterpart, primarily undergoes reactions typical of alkanes. These include:

Common Reagents and Conditions

Major Products

    Oxidation: Alcohols, aldehydes, and carboxylic acids.

    Reduction: No significant change as this compound is already saturated.

    Substitution: Halogenated alkanes.

Scientific Research Applications

n-Tetracontane-d82 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of n-Tetracontane-d82 is primarily related to its role as a stable isotope-labeled compound. The deuterium atoms in this compound provide a unique signature that can be detected using various analytical techniques. This allows researchers to track the compound’s distribution, metabolism, and interactions within biological systems. The molecular targets and pathways involved depend on the specific application and the biological system under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its long carbon chain and high degree of deuteration. This makes it particularly useful in studies requiring a stable isotope-labeled compound with a long carbon chain. Its applications in various fields of research, including chemistry, biology, and medicine, highlight its versatility and importance .

Properties

Molecular Formula

C40H82

Molecular Weight

645.6 g/mol

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,26,26,27,27,28,28,29,29,30,30,31,31,32,32,33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,40-dooctacontadeuteriotetracontane

InChI

InChI=1S/C40H82/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2,35D2,36D2,37D2,38D2,39D2,40D2

InChI Key

KUPLEGDPSCCPJI-DALXUYCVSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC

Origin of Product

United States

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